molecular formula C12H18N2O2 B12292254 4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid

4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid

Cat. No.: B12292254
M. Wt: 222.28 g/mol
InChI Key: JPGXUEFAQWNCEO-UHFFFAOYSA-N
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Description

4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid is a synthetic amino acid derivative with a stereochemically complex structure. Its (2S,4R)-configured hydrochloride salt has been utilized in the synthesis of tubulysin analogs, which are potent payloads for antibody-drug conjugates (ADCs) targeting cancer therapeutics. The compound is synthesized via a coupling reaction involving intermediates such as (2S,4R)-4-amino-5-(4-aminophenyl)-2-methylpentanoic acid hydrochloride, achieving an 80% yield under optimized conditions . Its dual amino groups and chiral centers contribute to its biological activity, particularly in disrupting microtubule dynamics in malignant cells .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

4-amino-5-(4-aminophenyl)-2-methylpentanoic acid

InChI

InChI=1S/C12H18N2O2/c1-8(12(15)16)6-11(14)7-9-2-4-10(13)5-3-9/h2-5,8,11H,6-7,13-14H2,1H3,(H,15,16)

InChI Key

JPGXUEFAQWNCEO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CC1=CC=C(C=C1)N)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound might involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted amines or amides.

Scientific Research Applications

Medical Research Applications

1.1 Drug Development

The compound is utilized in drug development, particularly in the synthesis of peptides and as a linker in drug conjugates. Its structural features allow it to facilitate the attachment of therapeutic agents to target molecules, enhancing drug delivery systems. For instance, it has been employed in studies focused on PROTAC (Proteolysis Targeting Chimeras) technology, which aims to selectively degrade disease-causing proteins .

1.2 Neuropharmacology

Research indicates that derivatives of this compound may exhibit potential neuropharmacological effects. Its analogs have been investigated for their activity on AMPA receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system. Studies have shown that modifications to the amino acid structure can influence receptor binding and activity, providing insights into potential treatments for neurological disorders .

Biochemical Applications

2.1 Ligand Development

In biochemical research, 4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid serves as a building block for synthesizing ligands used in various assays. Its ability to form stable interactions with biomolecules makes it valuable for studying protein-ligand interactions and enzyme kinetics .

2.2 Polypeptide Synthesis

The compound is also significant in polypeptide synthesis, where it acts as a monomer in creating larger peptide chains. This application is crucial for developing biologically active peptides that can function as hormones or signaling molecules within biological systems .

Materials Science Applications

3.1 Nanotechnology

In nanotechnology, this compound is incorporated into the design of nanomaterials that can be used for targeted drug delivery systems. Its functional groups allow for modification and attachment to nanoparticles, enhancing their biocompatibility and efficacy in delivering drugs to specific sites within the body .

3.2 Coatings and Functional Materials

The compound has been explored for use in polyethylene glycol-modified functional coatings, which are essential in creating surfaces that resist protein adsorption and improve biocompatibility for medical devices . These coatings can significantly enhance the performance of implants and other medical devices by reducing inflammatory responses.

Case Studies

Study TitleFocus AreaFindings
Synthesis of PROTAC Linkers Drug DevelopmentDemonstrated effective use of 4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid as a linker for targeted protein degradation .
Neuropharmacological Effects NeuropharmacologyInvestigated analogs of the compound for AMPA receptor modulation, showing potential therapeutic effects on cognitive disorders .
Nanoparticle Drug Delivery Systems NanotechnologyDeveloped nanoparticles with the compound as a surface modifier to enhance drug delivery efficiency .

Mechanism of Action

The mechanism by which 4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Substituent Variations

The compound’s activity and applications are influenced by substituent variations on the phenyl ring and backbone modifications. Key analogues include:

Table 1: Structural and Functional Comparison
Compound Name Substituents/Modifications Molecular Formula Key Applications Source References
4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid 4-aminophenyl, methyl at C2 C₁₃H₁₉N₂O₂ ADC payloads (tubulysin analogs)
(2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester HCl Biphenyl-4-yl, ethyl ester, HCl salt C₂₀H₂₆ClNO₂ NEP inhibitor prodrug (LCZ696 synthesis)
4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione 3-fluorophenyl, triazole-thione C₉H₈FN₅S Antimicrobial/anticancer intermediate
5-((2-Amino-4-(4-fluorophenyl)-1H-imidazol-5-yl)(phenyl)methyl)-6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one 4-fluorophenyl, imidazole-dioxinone C₂₂H₂₁FN₄O₄ Antiproliferative agent (preclinical)

Clinical and Industrial Relevance

  • Target Compound : Used in preclinical ADC research for its cytotoxicity against tubulin .
  • Biphenyl-4-yl Analog : Critical for LCZ696 (Entresto®), a dual angiotensin receptor-neprilysin inhibitor approved for heart failure .

Data Tables Summarizing Key Properties

Table 2: Physicochemical Properties
Compound Name Melting Point (°C) Molecular Weight Solubility
4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid Not reported 247.31 DMSO, methanol
(2R,4S)-Ethyl ester HCl salt 155–162 347.88 DMSO, methanol
3-Fluorophenyl triazole-thione Not reported 237.25 Ethanol, chloroform

Biological Activity

4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid, also known as a derivative of amino acids, has garnered attention in various fields of biomedical research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's chemical structure is characterized by the presence of two amino groups and a methylpentanoic acid backbone. Its molecular formula is C₁₃H₁₈N₂O₂, and it features a biphenyl moiety that is crucial for its biological interactions.

  • Inhibition of Enzymatic Activity :
    • Studies have shown that 4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid can inhibit specific enzymes such as cruzain, which is essential for the lifecycle of Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated an IC50 value indicating effective inhibition, suggesting its potential as a therapeutic agent against parasitic infections .
  • Transport Mechanisms :
    • The compound interacts with L-type amino acid transporters (LAT1), facilitating the uptake of essential amino acids across cellular membranes. This interaction is particularly significant in cancer cells where LAT1 expression is upregulated, indicating a role in tumor biology .

Pharmacological Effects

  • Antiparasitic Activity : The compound has shown promise in vitro against T. cruzi, with studies indicating significant reductions in parasite viability at specific concentrations. This suggests its potential as a lead compound for developing new antiparasitic drugs .
  • Antitumor Properties : Preliminary findings suggest that 4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid may exhibit antitumor activity by modulating amino acid transport mechanisms in cancer cells, thereby affecting their growth and proliferation .

Study 1: Inhibition of Cruzain

A study conducted by Ferreira et al. (2014) evaluated the inhibitory effects of various compounds on cruzain activity using fluorogenic substrates. The results indicated that 4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid had a significant inhibitory effect with an IC50 value determined through enzyme kinetics assays .

Study 2: Transporter Interaction

Research on LAT1 revealed that this compound could effectively inhibit the uptake of radiolabeled gabapentin in HEK-hLAT1 cells. The % inhibition was normalized against L-phenylalanine, demonstrating the compound's potential to influence amino acid transport dynamics in cells .

Data Tables

Study Compound Target IC50 Value (µM) Effect
Ferreira et al. (2014)4-Amino-5-(4-aminophenyl)-2-methylpentanoic acidCruzain1.6Inhibition
LAT1 Interaction Study4-Amino-5-(4-aminophenyl)-2-methylpentanoic acidLAT1 TransporterN/AInhibition of gabapentin uptake

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